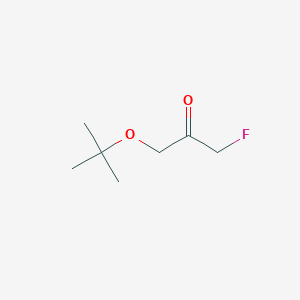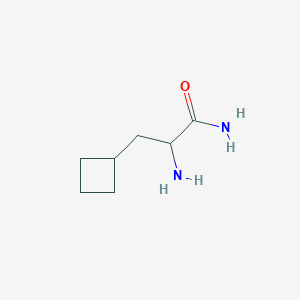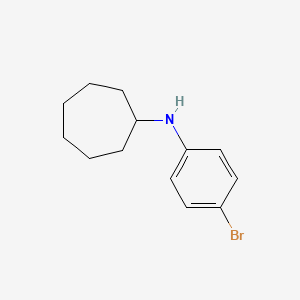
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxyphenyl group attached to a tetrahydropyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves several steps, including the formation of the tetrahydropyridine ring and the introduction of the tert-butoxycarbonyl and methoxyphenyl groups. One common synthetic route involves the use of starting materials such as 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine and tert-butyl chloroformate. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final compound.
Analyse Chemischer Reaktionen
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction. These interactions result in various biological effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with other similar compounds, such as:
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Lacks the tert-butoxycarbonyl group, resulting in different chemical properties and reactivity.
1-(tert-Butoxycarbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but without the methoxy group, leading to variations in its chemical behavior and applications.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine: The position of the methoxy group is different, affecting its reactivity and interactions.
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-8,12H,9-11H2,1-4H3 |
InChI-Schlüssel |
JZNVZEQGENBYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)




![[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)




